3-(3-Butoxypropoxy)propan-1-ol
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Overview
Description
3-(3-Butoxypropoxy)propan-1-ol is an organic compound with the molecular formula C13H28O4. It is also known as tri(propylene glycol) butyl ether. This compound is characterized by its three propoxy groups and a butoxy group attached to a propanol backbone. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butoxypropoxy)propan-1-ol typically involves the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction proceeds through a series of etherification steps, where the propylene oxide reacts with butanol to form the desired product. The reaction conditions often include elevated temperatures and pressures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of propylene oxide and butanol into the reactor, where they react in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Butoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols with fewer oxygen atoms.
Substitution: The ether groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
3-(3-Butoxypropoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in the preparation of biological samples and as a component in various biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: The compound is used in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of 3-(3-Butoxypropoxy)propan-1-ol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The propoxy and butoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
1-(3-Butoxypropoxy)propan-1-ol: Similar structure but with different substitution patterns.
Tri(propylene glycol) methyl ether: Similar backbone but with a methyl group instead of a butyl group.
Di(propylene glycol) butyl ether: Contains two propylene glycol units instead of three.
Uniqueness
3-(3-Butoxypropoxy)propan-1-ol is unique due to its three propoxy groups and a butoxy group, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solvent characteristics and chemical reactivity.
Properties
IUPAC Name |
3-(3-butoxypropoxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-2-3-7-12-9-5-10-13-8-4-6-11/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOIJWWXJSFAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCOCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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